molecular formula C23H25N3O4S B2543006 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone CAS No. 946378-57-0

1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone

Cat. No. B2543006
CAS RN: 946378-57-0
M. Wt: 439.53
InChI Key: FYPPZUDCUWMUPZ-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone” is a derivative of piperazine . Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2, also known as hexahydropyrazine . It has been classified as a privileged structural motif in drug discovery . Piperazine derivatives have been found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .

Scientific Research Applications

Metabolic Benefits

The compound has been studied for its potential metabolic benefits. It has been found to be a non-selective α-adrenoceptor antagonist . This means it can block both α1 and α2 adrenoceptors . The inhibition of these receptors has been associated with improvements in disrupted lipid and carbohydrate profiles, which could be beneficial for treating metabolic disturbances .

Antiviral Activity

While the specific antiviral activity of this compound has not been directly studied, related compounds have shown promising results. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives, which this compound is a part of, have been found to possess anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Potential

Again, while the specific anticancer activity of this compound has not been directly studied, related compounds have shown promising results. For instance, novel compounds with similar structures have shown good inhibitory effects against certain types of cancer .

Antidepressant Properties

Piperazine derivatives, which this compound is a part of, have been applied in several therapeutic areas, including as antidepressants . This suggests that this compound could potentially have antidepressant properties.

Antifungal Activity

Piperazine derivatives have also been used as antifungals . This suggests that this compound could potentially be used in the treatment of fungal infections.

Future Directions

Piperazine derivatives, including “1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone”, have potential for further exploration due to their diverse biological activities . They could be particularly beneficial in the treatment of conditions associated with the sympathetic nervous system overactivity, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .

Mechanism of Action

Target of Action

The primary targets of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone are the α1B and α2A-adrenoceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .

Mode of Action

1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone acts as a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This means that it binds to these receptors and blocks their activity, thereby inhibiting the overactivity of the sympathetic nervous system .

Biochemical Pathways

The antagonistic action of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone on α1B and α2A-adrenoceptors affects several biochemical pathways. Specifically, it can improve disrupted lipid and carbohydrate profiles, while its inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Pharmacokinetics

It is known that after chronic administration, it can reduce the level of triglycerides and glucose in the plasma .

Result of Action

The molecular and cellular effects of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone’s action include a reduction in the elevated glucose and triglyceride levels in the plasma .

Action Environment

The action, efficacy, and stability of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by diet, as evidenced by its effectiveness in reducing elevated glucose and triglyceride levels in an animal model of obesity induced by a high-fat diet .

properties

IUPAC Name

1-[4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-7-9-20(10-8-16)31(28,29)22-23(26-13-11-25(12-14-26)18(3)27)30-21(24-22)19-6-4-5-17(2)15-19/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPZUDCUWMUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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